molecular formula C13H16ClNO4S B1531026 Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate CAS No. 1240529-52-5

Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No. B1531026
CAS RN: 1240529-52-5
M. Wt: 317.79 g/mol
InChI Key: WFSXSKWRWQOOAY-UHFFFAOYSA-N
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Description

Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate, also known as B2CPC, is an organic compound used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is a white crystalline solid with a melting point of 60-62°C and is soluble in most organic solvents. B2CPC is a versatile reagent, and its broad range of applications in organic synthesis has made it a valuable tool for researchers in the fields of medicinal chemistry, agrochemistry, and materials science.

Scientific Research Applications

Peptide Coupling

Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate: can act as an intermediate in peptide coupling reactions. The carboxylate group can form peptide bonds with amino groups, facilitating the production of peptides and proteins for research and therapeutic use .

Material Science

In material science, this compound’s unique properties can be exploited to create novel polymers with specific characteristics. The introduction of the sulfonyl group can lead to materials with enhanced thermal stability and chemical resistance .

Catalysis

This compound may also find applications in catalysis. The sulfonyl and carboxylate groups can act as ligands, binding to metal centers and influencing the reactivity and selectivity of catalytic processes. This is particularly useful in the development of environmentally friendly catalytic systems .

properties

IUPAC Name

benzyl 2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSXSKWRWQOOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170703
Record name Phenylmethyl 2-[(chlorosulfonyl)methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240529-52-5
Record name Phenylmethyl 2-[(chlorosulfonyl)methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-[(chlorosulfonyl)methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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